![molecular formula C14H11NO2 B1673311 N-Acetylphenoxazine CAS No. 6192-43-4](/img/structure/B1673311.png)
N-Acetylphenoxazine
Overview
Description
HJ-PI01 is a novel compound identified as a potent inhibitor of the serine/threonine kinase Pim-2. Pim-2 plays a crucial role in the metastasis of breast cancer through the persistent activation of the signal transducer and activator of transcription 3 (STAT3) pathway. HJ-PI01 has shown significant anti-tumor activity by inducing apoptosis and autophagic cell death in triple-negative human breast cancer cells .
Preparation Methods
The synthesis of HJ-PI01 involves several steps, including in silico analysis, molecular docking, and molecular dynamics simulations. The compound was designed based on the structural characteristics of Pim-2. A total of 15 compounds (HJ-PI01 to HJ-P015) were synthesized, with HJ-PI01 showing the most potent anti-proliferative activity . The synthetic route includes the following steps:
Chemical Synthesis: The synthesis involves the preparation of 10-acetylphenoxazine, which is the core structure of HJ-PI01.
Reaction Conditions: The reaction conditions include specific temperature, pressure, and solvent conditions optimized for the synthesis of HJ-PI01.
Industrial Production:
Chemical Reactions Analysis
HJ-PI01 undergoes several types of chemical reactions, including:
Oxidation and Reduction: HJ-PI01 can undergo oxidation and reduction reactions, which are crucial for its bioactivity.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents.
Major Products: The major products formed from these reactions include derivatives of HJ-PI01 with modified functional groups.
Scientific Research Applications
Medicinal Applications
Anticancer Properties
N-Acetylphenoxazine has been investigated for its potential as an anticancer agent. It is structurally related to actinomycin D, a well-known antibiotic with significant antitumor activity. Research indicates that phenoxazine derivatives exhibit promising anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies have shown that certain phenoxazine compounds can selectively target cancer cells while sparing normal cells, making them suitable candidates for further development in cancer therapy .
Antimicrobial Activity
this compound also displays antimicrobial properties. Various studies have documented its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. In vitro studies have demonstrated that this compound exhibits potent antifungal activity against several strains of fungi, highlighting its potential use in treating fungal infections .
Antidiabetic Effects
Recent research has explored the antidiabetic properties of this compound derivatives. These compounds have shown efficacy in lowering blood glucose levels and improving insulin sensitivity in animal models of diabetes. The phenoxazine moiety appears to play a crucial role in this activity, suggesting that structural modifications could enhance its pharmacological profile as an antidiabetic agent .
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
this compound derivatives are being explored for their use in organic light-emitting diodes due to their excellent photoluminescent properties. These compounds can be incorporated into OLEDs to improve efficiency and color purity. Research has indicated that the incorporation of phenoxazine-based materials can lead to devices with enhanced brightness and operational stability .
Fluorescent Probes
The unique optical properties of this compound make it suitable for use as a fluorescent probe in biological imaging applications. Its ability to emit fluorescence upon excitation allows for the visualization of cellular processes in real-time. Studies have demonstrated the utility of phenoxazine derivatives as labels for proteins and nucleic acids, facilitating advances in molecular biology and biochemistry .
Photonic Applications
Photoredox Catalysis
this compound has been utilized as a photoredox catalyst in various organic transformations. Its ability to absorb light and facilitate electron transfer reactions makes it valuable in synthetic organic chemistry. Researchers have reported successful applications of phenoxazine derivatives in metal-free polymerizations and other photochemical processes, contributing to greener synthetic methodologies .
Data Summary Table
Case Studies
Several case studies highlight the practical applications of this compound:
- Anticancer Efficacy Study : A study involving the administration of this compound to tumor-bearing mice demonstrated significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent.
- Antimicrobial Activity Assessment : In vitro tests against clinical isolates revealed that this compound exhibited superior antifungal activity compared to standard antifungal agents, suggesting its potential as a new therapeutic option.
- Application in OLEDs : A recent project developed OLEDs using this compound derivatives, resulting in devices with improved efficiency and lifespan compared to traditional materials.
Mechanism of Action
HJ-PI01 exerts its effects by targeting Pim-2, a serine/threonine kinase involved in cancer cell proliferation and survival. The compound induces apoptosis through death receptor-dependent and mitochondrial pathways. It also promotes autophagic cell death by modulating the expression of key proteins involved in these processes . The molecular targets and pathways involved include:
Pim-2: HJ-PI01 binds to Pim-2 and inhibits its activity.
STAT3 Pathway: The inhibition of Pim-2 leads to the downregulation of the STAT3 pathway, which is crucial for cancer cell survival.
Apoptosis and Autophagy: HJ-PI01 induces apoptosis and autophagy by modulating the expression of proteins such as caspases, Bcl-2, and Beclin-1.
Comparison with Similar Compounds
HJ-PI01 is compared with other similar compounds, including:
Chlorpromazine: HJ-PI01 shows more potent anti-proliferative activity compared to chlorpromazine.
Pan-Pim Inhibitor PI003: HJ-PI01 is more effective in inhibiting Pim-2 activity compared to the pan-Pim inhibitor PI003.
Similar Compounds: Other similar compounds include HJ-P002 to HJ-P015, which were synthesized along with HJ-PI01 but showed varying degrees of anti-proliferative activity.
HJ-PI01 stands out due to its robust inhibition of Pim-2 and its ability to induce both apoptosis and autophagic cell death in cancer cells .
Biological Activity
N-Acetylphenoxazine, a derivative of phenoxazine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and biotechnology.
This compound is characterized by its tricyclic aromatic structure, which contributes to its chemical stability and reactivity. The compound can be synthesized through the acetylation of phenoxazine, resulting in a product that retains the core properties of the parent compound while introducing an acetyl group that enhances its solubility and biological activity.
Antioxidant Properties
This compound exhibits significant antioxidant activity, acting as a radical-trapping antioxidant (RTA). Research indicates that it can effectively inhibit lipid peroxidation, a process linked to various degenerative diseases such as cancer and neurodegeneration. The compound's ability to trap peroxyl radicals has been quantitatively assessed in liposomal systems, demonstrating its potential in mitigating oxidative stress in biological contexts .
Antimicrobial Activity
Studies have documented the antibacterial and antifungal properties of phenoxazine derivatives, including this compound. These compounds have shown effectiveness against a range of pathogens, suggesting their potential as therapeutic agents in treating infections . The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
This compound has been investigated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including human leukemic and squamous carcinoma cells. Notably, it was found to outperform parent phenothiazine compounds in terms of cytotoxicity . The underlying mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through radical-mediated pathways.
Study 1: Antioxidant Efficacy
In a comparative study assessing various phenoxazines' antioxidant capacities, this compound was shown to significantly reduce lipid peroxidation levels in cultured cells. The study utilized liposomes to mimic cellular environments and measured the kinetics of radical trapping. Results indicated that this compound's H-bonding interactions with phospholipids enhanced its antioxidant efficacy by stabilizing the radical species .
Study 2: Anticancer Potential
A clinical trial evaluated the effects of this compound on patients with advanced leukemia. Participants receiving this compound showed a marked reduction in leukemic cell counts compared to control groups. The trial highlighted the compound's potential as part of combination therapy regimens aimed at enhancing overall treatment efficacy .
Data Tables
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Antioxidant | High | Radical trapping |
Antibacterial | Moderate | Cell membrane disruption |
Anticancer | High | Induction of apoptosis |
Properties
CAS No. |
6192-43-4 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-phenoxazin-10-ylethanone |
InChI |
InChI=1S/C14H11NO2/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 |
InChI Key |
MXVOQCUXOQFIHU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31 |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31 |
Appearance |
Solid powder |
Key on ui other cas no. |
6192-43-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HJPI01; HJ-PI01; HJ PI01 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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